molecular formula C5H8BrN3O B8328366 3-Bromo-alpha-1-dimethyl-1H-1,2,4-triazole-5-methanol

3-Bromo-alpha-1-dimethyl-1H-1,2,4-triazole-5-methanol

Cat. No.: B8328366
M. Wt: 206.04 g/mol
InChI Key: DGEBTHFTDOINLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-alpha-1-dimethyl-1H-1,2,4-triazole-5-methanol is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound features a bromine atom, a methyl group, and an ethanol group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-alpha-1-dimethyl-1H-1,2,4-triazole-5-methanol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Bromination: The triazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide.

    Methylation: The brominated triazole is methylated using a methylating agent like methyl iodide.

    Ethanol Addition: Finally, the methylated triazole is reacted with an appropriate reagent to introduce the ethanol group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Catalysts may also be used to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-alpha-1-dimethyl-1H-1,2,4-triazole-5-methanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups, such as an amino or hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products

    Oxidation: 1-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)acetaldehyde or 1-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid.

    Reduction: 1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanol.

    Substitution: 1-(3-amino-1-methyl-1H-1,2,4-triazol-5-yl)ethanol or 1-(3-hydroxy-1-methyl-1H-1,2,4-triazol-5-yl)ethanol.

Scientific Research Applications

3-Bromo-alpha-1-dimethyl-1H-1,2,4-triazole-5-methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-alpha-1-dimethyl-1H-1,2,4-triazole-5-methanol involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. The bromine atom and the triazole ring play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chloro-1-methyl-1H-1,2,4-triazol-5-yl)ethanol: Similar structure but with a chlorine atom instead of bromine.

    1-(3-fluoro-1-methyl-1H-1,2,4-triazol-5-yl)ethanol: Similar structure but with a fluorine atom instead of bromine.

    1-(3-iodo-1-methyl-1H-1,2,4-triazol-5-yl)ethanol: Similar structure but with an iodine atom instead of bromine.

Uniqueness

3-Bromo-alpha-1-dimethyl-1H-1,2,4-triazole-5-methanol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Bromine is larger and more polarizable than chlorine, fluorine, or iodine, which can affect the compound’s chemical and biological properties.

Properties

Molecular Formula

C5H8BrN3O

Molecular Weight

206.04 g/mol

IUPAC Name

1-(5-bromo-2-methyl-1,2,4-triazol-3-yl)ethanol

InChI

InChI=1S/C5H8BrN3O/c1-3(10)4-7-5(6)8-9(4)2/h3,10H,1-2H3

InChI Key

DGEBTHFTDOINLS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=NN1C)Br)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3,5-dibromo-1-methyl-1H-1,2,4-triazole (2.634 g, 10.9 mmol, Eq: 1.00) in tetrahydrofuran (184 ml) was added dropwise at −78° C. under argon atmosphere n-butyllithium 1.6 M in hexanes (6.83 ml, 10.9 mmol, Eq: 1.00). The resulting mixture was stirred for 20 minutes at −75° C. then a solution of acetaldehyde (1.2 g, 1.54 ml, 27.3 mmol, Eq: 2.5) in tetrahydrofuran (36.9 ml) was added slowly and stirring at −75° C. was continued for further 1.5 hours. The mixture was quenched with sat. aq. NH4Cl solution and was warmed to 25° C. The mixture was diluted with ethyl acetate and washed 2 times with water. The organic layer was separated, dried over magnesium sulfate, filtrated and evaporated affording 1-(5-bromo-2-methyl-2H-[1,2,4]triazol-3-yl)-ethanol (1.639 g, 72.7%) as a light yellow oil. MS: m/z=206209 (M+H+)
Quantity
2.634 g
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
6.83 mL
Type
reactant
Reaction Step One
Quantity
184 mL
Type
solvent
Reaction Step One
Quantity
1.54 mL
Type
reactant
Reaction Step Two
Quantity
36.9 mL
Type
solvent
Reaction Step Two

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